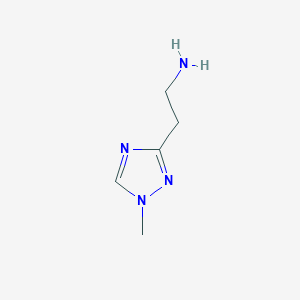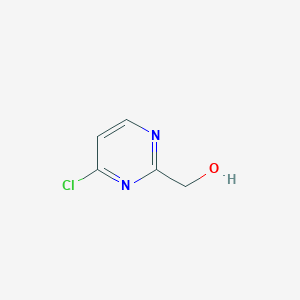
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Descripción general
Descripción
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a triazole derivative that is structurally similar to other compounds used in medicinal chemistry, such as azoles and imidazoles. In
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been explored for its potential use as a plant growth regulator. In materials science, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been studied for its potential use in the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in fungi and bacteria. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been found to be particularly effective against Candida albicans, a common fungal pathogen.
Biochemical and Physiological Effects:
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine has been found to have a low toxicity profile and does not have any known side effects. In vitro studies have shown that 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine in lab experiments is its low toxicity profile, which makes it a safe and effective alternative to other compounds that may have adverse effects. However, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine may not be suitable for certain experiments that require higher purity compounds or specific chemical properties.
Direcciones Futuras
There are several future directions for research on 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. One area of focus could be the development of more efficient and cost-effective synthesis methods for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. Another area of focus could be the exploration of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine's potential as a plant growth regulator in agriculture. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQALHNZUKXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)











